molecular formula C16H17N3O2 B2651434 2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine CAS No. 1210653-88-5

2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2651434
CAS No.: 1210653-88-5
M. Wt: 283.331
InChI Key: BGVSIFFXZHKTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine is a synthetic compound of interest in medicinal chemistry and drug discovery, combining a pyrrolidine ring with a pyrazine carboxamide group. The pyrrolidine ring is a privileged scaffold in pharmacology, found in numerous bioactive molecules and FDA-approved drugs due to its ability to contribute to molecular diversity and three-dimensional coverage . Pyrazine derivatives, on the other hand, are extensively investigated for their potential as adenosine receptor antagonists, which is a relevant target for conditions like asthma . The specific 4-methoxyphenyl substitution on the pyrrolidine core is a common structural motif in research compounds, often explored for its influence on the molecule's electronic properties and binding affinity . This molecular architecture makes the compound a valuable intermediate for researchers developing novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders, oncology, and immunology. The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing investigation; researchers are encouraged to determine its specific biological activity and cellular targets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-4-2-12(3-5-14)13-6-9-19(11-13)16(20)15-10-17-7-8-18-15/h2-5,7-8,10,13H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVSIFFXZHKTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a copper-catalyzed intermolecular carboamination reaction, which provides 2-arylpyrrolidines . The reaction conditions often include the use of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes in the presence of a copper catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could yield a fully saturated compound.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the pyrazine ring can participate in electron transfer reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Biological Activity/Properties References
2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine Pyrrolidine-1-carbonyl-pyrazine core with 4-methoxyphenyl substituent Limited direct data; inferred potential in antifungal or CNS targeting due to structural motifs N/A
3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (5b) Fused pyrrolopyrazine system with aldehyde and 4-methoxyphenyl groups Regioselectivity in electrophilic substitutions; potential for derivatization in drug design
2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine Triazole substituent instead of 4-methoxyphenyl; retains pyrrolidine-carbonyl-pyrazine Enhanced solubility or metal-binding capacity due to triazole’s polarity
2-Cyano-N-[1-(4-methoxyphenyl)ethyl]-acrylamide (4f) Acrylamide backbone with 4-methoxyphenyl-ethyl group Antifungal activity against C. albicans and A. niger (MIC ~12.5 µg/mL)
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)...)ethanone 4-Methoxyphenylamino-thioether linked to fluorophenyl Potent anticancer activity (IC50 = 8.2 µM against glioblastoma U-87)

Key Observations :

Structural Flexibility: The pyrrolidine-carbonyl-pyrazine core allows for diverse substitutions. Fused systems (e.g., pyrrolo[1,2-a]pyrazine in ) exhibit regioselective reactivity, enabling targeted functionalization for drug discovery.

Biological Activity: Antifungal Potential: While this compound lacks direct activity data, analogs like 4f () show MIC values comparable to fluconazole (~12.5 µg/mL), suggesting the 4-methoxyphenyl group may enhance membrane penetration. Anticancer Activity: Derivatives with 4-methoxyphenylamino motifs () demonstrate selective cytotoxicity, particularly against glioblastoma (U-87), highlighting the pharmacophore’s versatility.

Synthetic Accessibility :

  • The target compound may be synthesized via Fe-catalyzed cross-coupling (as in ) or electrophilic acetylation (using POCl3, ).
  • Pyrazine’s electron-deficient nature () facilitates nucleophilic substitutions, enabling modular derivatization.

Contradictions and Gaps: Pyrazine derivatives in promote plant growth, but structural variations (e.g., methyl/isopropyl groups) may explain divergent bioactivity compared to the target compound. Limited direct data on this compound necessitates further empirical studies to confirm inferred properties.

Research Implications

  • Drug Discovery : The 4-methoxyphenyl-pyrrolidine-pyrazine scaffold warrants exploration in CNS or antifungal drug candidates, leveraging its balance of lipophilicity and hydrogen-bonding capacity.
  • Synthetic Chemistry : Methodologies from (e.g., POCl3-mediated formylation) could be adapted for scalable synthesis and functional diversification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.